molecular formula C28H16I7NO7 B13428097 (2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid

(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid

Cat. No.: B13428097
M. Wt: 1366.8 g/mol
InChI Key: RDAVWVWWUKUUHA-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic compound characterized by multiple iodine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, including iodination, esterification, and amination reactions. The process typically starts with the iodination of phenol derivatives, followed by esterification to introduce the benzoyl groups.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale iodination and esterification reactions, followed by purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds. These products can be further utilized in various applications .

Scientific Research Applications

(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of thyroid-related disorders due to its iodine content.

    Industry: Utilized in the production of specialized polymers and materials with unique properties

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its binding affinity and activity. It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid is unique due to its complex structure and multiple iodine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H16I7NO7

Molecular Weight

1366.8 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C28H16I7NO7/c29-15-8-13(41-25-18(32)3-11(4-19(25)33)5-22(36)27(38)39)1-2-23(15)43-28(40)12-6-20(34)26(21(35)7-12)42-14-9-16(30)24(37)17(31)10-14/h1-4,6-10,22,37H,5,36H2,(H,38,39)/t22-/m0/s1

InChI Key

RDAVWVWWUKUUHA-QFIPXVFZSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)OC(=O)C3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OC(=O)C3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.